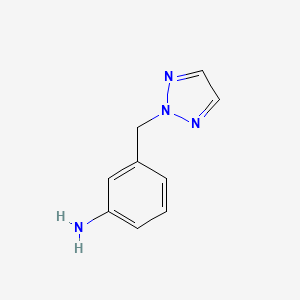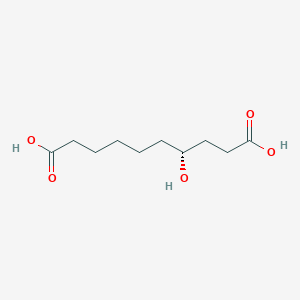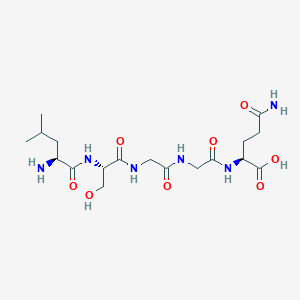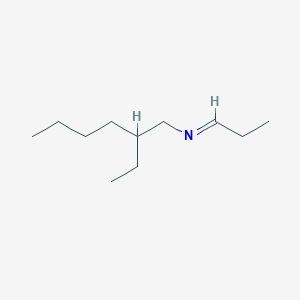![molecular formula C7H7NOS2 B12547785 6,7-Dihydrothieno[2,3-b][1,4]thiazepin-5(4H)-one CAS No. 166192-28-5](/img/structure/B12547785.png)
6,7-Dihydrothieno[2,3-b][1,4]thiazepin-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dihydrothieno[2,3-b][1,4]thiazepin-5(4H)-one is a heterocyclic compound that features a fused ring system containing both sulfur and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydrothieno[2,3-b][1,4]thiazepin-5(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-aryl (heteryl)-2,6-diamino-3,5-dicyano-4H-thiopyrans with α-bromoketones or alkyl halides. This reaction forms substituted 3-aryl-2-(4-R-thiazol-2-yl)acrylonitriles, which can then be further cyclized to produce the desired thiazepinone compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the synthetic routes mentioned above. This would require optimization of reaction conditions, purification processes, and ensuring the safety and efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6,7-Dihydrothieno[2,3-b][1,4]thiazepin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro or tetrahydro derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydro or tetrahydro derivatives.
Aplicaciones Científicas De Investigación
6,7-Dihydrothieno[2,3-b][1,4]thiazepin-5(4H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of materials with specific electronic or optical properties
Mecanismo De Acción
The mechanism by which 6,7-Dihydrothieno[2,3-b][1,4]thiazepin-5(4H)-one exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the specific context of its use.
Comparación Con Compuestos Similares
Similar Compounds
4,7-Dihydrothieno[2,3-b]pyridine: Similar in structure but lacks the thiazepine ring.
Thieno[3,4-b]pyrazine: Contains a pyrazine ring instead of a thiazepine ring.
Quetiapine: A pharmaceutical compound with a similar thiazepine structure but different functional groups and applications.
Uniqueness
6,7-Dihydrothieno[2,3-b][1,4]thiazepin-5(4H)-one is unique due to its specific ring structure, which combines both sulfur and nitrogen atoms in a fused system. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
166192-28-5 |
|---|---|
Fórmula molecular |
C7H7NOS2 |
Peso molecular |
185.3 g/mol |
Nombre IUPAC |
6,7-dihydro-4H-thieno[2,3-b][1,4]thiazepin-5-one |
InChI |
InChI=1S/C7H7NOS2/c9-6-2-4-11-7-5(8-6)1-3-10-7/h1,3H,2,4H2,(H,8,9) |
Clave InChI |
OFFAFUGYWPWHDC-UHFFFAOYSA-N |
SMILES canónico |
C1CSC2=C(C=CS2)NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Guanidine, [3-[5-(4-aminobutyl)-3,6-dioxo-2-piperazinyl]propyl]-](/img/structure/B12547707.png)
![4-[(2,2-Dimethylpropyl)(propyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B12547725.png)
![Benzene, 1-[[[(1S)-1-ethynylhexyl]oxy]methyl]-4-methoxy-](/img/structure/B12547728.png)



![1-Chloro-5-[(1-chloro-1,2,2,2-tetramethyldisilanyl)oxy]-1,1,3,3,5,5-hexamethyltrisiloxane](/img/structure/B12547756.png)



![3-Iodo-4-[(oxan-2-yl)oxy]but-2-en-1-ol](/img/structure/B12547777.png)

